![molecular formula C17H14BrN3O2S B2904403 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 895458-12-5](/img/structure/B2904403.png)
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the bromophenyl group, and the coupling of these two components via a sulfanyl linkage. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and the bromophenyl group would likely contribute to the compound’s rigidity, while the sulfanyl group could provide a point of rotation, potentially leading to conformational flexibility .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the bromine atom on the bromophenyl group could be replaced by other groups in a substitution reaction . The pyridazine ring could also undergo various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Anticancer Activity
- Derivatives of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide, prepared through reactions involving cyano- N -furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides, showed potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines, suggesting a potential avenue for anticancer research (Horishny, Arshad, & Matiychuk, 2021).
Antiprotozoal Agents
- Novel dicationic imidazo[1,2-a]pyridines exhibited strong DNA affinities and showed excellent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, pointing to their utility in developing antiprotozoal therapies (Ismail et al., 2004).
Antimicrobial Evaluation
- A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety demonstrated promising in vitro antibacterial and antifungal activities. These findings suggest the compound's potential in antimicrobial research (Darwish et al., 2014).
Novel Routes to Heterocycles
- Research introducing new methods to prepare substituted furans and pyrroles from 3-furfurals and 3-furyl imines reveals potential synthetic applications for furan-2-ylmethylacetamide derivatives in creating valuable heterocycles (Kelly, Kerrigan, & Walsh, 2008).
Antiexudative Activity
- Pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides exhibited significant antiexudative properties in experimental models, suggesting a potential for developing new anti-inflammatory drugs (Chalenko et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-13-5-3-12(4-6-13)15-7-8-17(21-20-15)24-11-16(22)19-10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYZNOIZFHINBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
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